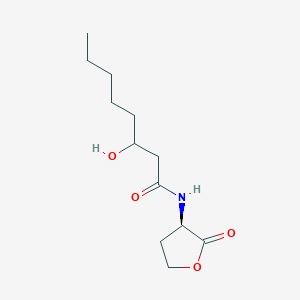
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone: is a small diffusible signaling molecule secreted by various bacteria. It plays a crucial role in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . This compound can have activating or suppressing effects on gene expression and biofilm formation, respectively .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone typically involves the reaction of homoserine lactone with 3-hydroxyoctanoic acid. The reaction is usually carried out under mild conditions to prevent the degradation of the lactone ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
化学反应分析
Types of Reactions:
Oxidation: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the reduced forms of the compound, such as alcohols or amines.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
Chemistry: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is used as a model compound to study quorum sensing mechanisms in bacteria . It is also used in the synthesis of other biologically active molecules.
Biology: In biological research, this compound is used to study bacterial communication and biofilm formation. It helps in understanding how bacteria coordinate their activities and respond to environmental changes .
Medicine: By disrupting quorum sensing, it is possible to prevent bacterial infections and biofilm-related issues .
Industry: In industrial applications, this compound is used in the development of biosensors and bioreactors. It helps in monitoring and controlling bacterial populations in various processes .
作用机制
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression . This binding activates or represses the transcription of target genes, resulting in various cellular responses such as biofilm formation, virulence factor production, and motility .
相似化合物的比较
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Hydroxydecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
Comparison: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is unique due to its specific hydroxyl group at the third position of the octanoyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other similar compounds .
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]octanamide |
InChI |
InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m1/s1 |
InChI 键 |
XCZVBYOXRSFQBH-QVDQXJPCSA-N |
手性 SMILES |
CCCCCC(CC(=O)N[C@@H]1CCOC1=O)O |
规范 SMILES |
CCCCCC(CC(=O)NC1CCOC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
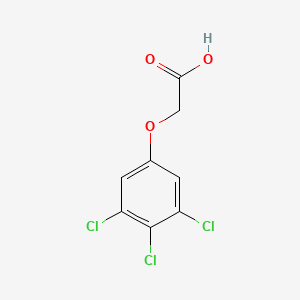
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)

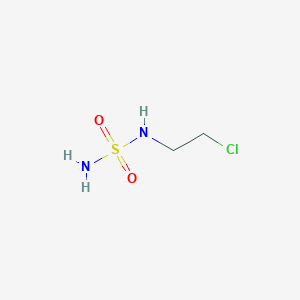
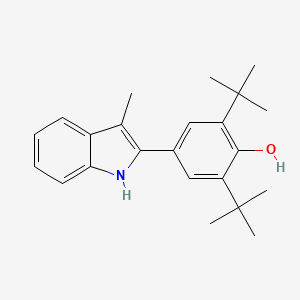
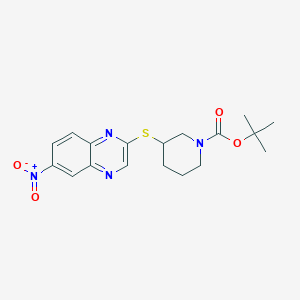


![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
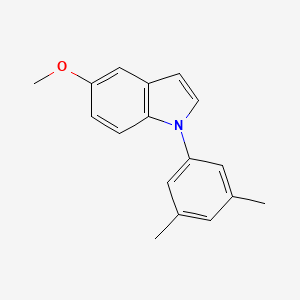
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
